

# A Comparative Guide to the Spectroscopic Analysis of 4,4'-Dinitrodiphenyl Ether

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## Compound of Interest

Compound Name: 4,4'-Dinitrodiphenyl ether

Cat. No.: B089414

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This guide provides a comprehensive comparison of the spectroscopic data for **4,4'-dinitrodiphenyl ether** against two relevant alternatives: 4-nitrophenol and diphenyl ether. The included experimental data and protocols are intended to assist in the unequivocal confirmation of the structure of **4,4'-dinitrodiphenyl ether**.

## Spectroscopic Data Comparison

The structural confirmation of **4,4'-dinitrodiphenyl ether** is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the key spectroscopic data for **4,4'-dinitrodiphenyl ether** and its alternatives.

Table 1: <sup>1</sup>H NMR Data Comparison (Solvent: DMSO-d<sub>6</sub>)

Compound	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity
4,4'-Dinitrodiphenyl Ether	H-2, H-6, H-2', H-6'	~7.4	Multiplet
	H-3, H-5, H-3', H-5'	~8.3	
4-Nitrophenol	H-2, H-6	~6.96	Doublet
	H-3, H-5	~8.14	
Diphenyl Ether	H-2, H-6, H-2', H-6'	~7.10	Triplet
	H-3, H-5, H-3', H-5'	~7.37	
	H-4, H-4'	~7.01	

Table 2:  $^{13}\text{C}$  NMR Data Comparison (Solvent: DMSO- $\text{d}_6$ )

Compound	Carbon Assignment	Predicted/Observed Chemical Shift ( $\delta$ , ppm)
4,4'-Dinitrodiphenyl Ether	C-1, C-1'	~160-165
C-4, C-4'	~140-145	
C-3, C-5, C-3', C-5'	~125-130	
C-2, C-6, C-2', C-6'	~118-122	
4-Nitrophenol	C-1	163.74
C-4	139.42	
C-3, C-5	125.86	
C-2, C-6	115.48	
Diphenyl Ether	C-1, C-1'	~157
C-3, C-5, C-3', C-5'	~130	
C-4, C-4'	~124	
C-2, C-6, C-2', C-6'	~120	

Table 3: FT-IR Data Comparison (KBr Pellet)

Compound	Functional Group	Absorption Frequency (cm <sup>-1</sup> )
4,4'-Dinitrodiphenyl Ether	Aromatic C-H Stretch	~3100
Aromatic C=C Stretch	~1606	
Asymmetric NO <sub>2</sub> Stretch	~1520	
Symmetric NO <sub>2</sub> Stretch	~1345	
C-O-C Stretch	~1240	
4-Nitrophenol	O-H Stretch	~3300 (broad)
Aromatic C-H Stretch	~3100	
Aromatic C=C Stretch	~1610	
Asymmetric NO <sub>2</sub> Stretch	~1590	
Symmetric NO <sub>2</sub> Stretch	~1340	
C-O Stretch	~1220	
Diphenyl Ether	Aromatic C-H Stretch	~3060
Aromatic C=C Stretch	~1590	
C-O-C Asymmetric Stretch	~1238	

Table 4: Mass Spectrometry Data Comparison (Electron Ionization)

Compound	Molecular Formula	Molecular Weight ( g/mol )	Molecular Ion (M <sup>+</sup> ) (m/z)	Key Fragment Ions (m/z)
4,4'-Dinitrodiphenyl Ether	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O <sub>5</sub>	260.20	260	Not readily available
4-Nitrophenol	C <sub>6</sub> H <sub>5</sub> NO <sub>3</sub>	139.11	139	109, 93, 81, 65
Diphenyl Ether	C <sub>12</sub> H <sub>10</sub> O	170.21	170	141, 77, 51

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### a) $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.75 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters:
  - Spectrometer: 400 MHz or higher
  - Pulse Sequence: Standard single-pulse sequence
  - Number of Scans: 16-64
  - Relaxation Delay: 1-2 seconds
  - Spectral Width: 0-12 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of  $\text{DMSO-d}_6$  at 2.50 ppm.

#### b) $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.75 mL of  $\text{DMSO-d}_6$  in a 5 mm NMR tube.
- Instrument Parameters:
  - Spectrometer: 100 MHz or higher
  - Pulse Sequence: Proton-decoupled pulse sequence
  - Number of Scans: 1024 or more, depending on concentration

- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm
- Data Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the compound with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- Instrument Parameters:
  - Scan Range: 4000-400 cm<sup>-1</sup>
  - Resolution: 4 cm<sup>-1</sup>
  - Number of Scans: 16-32
- Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

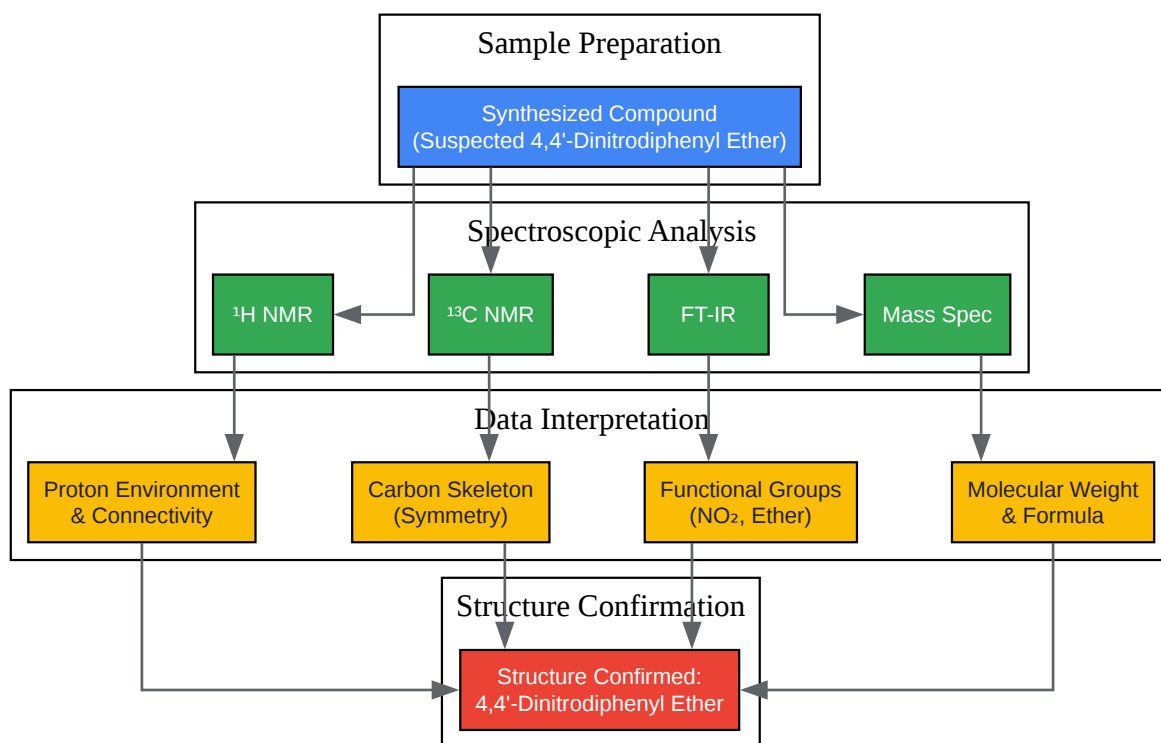
- Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization Method: Electron Ionization (EI) is a common method for relatively stable, volatile compounds. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.
- Instrument Parameters (EI):

- Ionization Energy: 70 eV
- Mass Range: m/z 50-500
- Data Analysis: Identify the molecular ion peak ( $M^+$ ) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

## Visualizations

### Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of **4,4'-dinitrodiphenyl ether** using the described spectroscopic methods.



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Caption: Workflow for structural confirmation.

This guide provides a foundational framework for the spectroscopic analysis of **4,4'-dinitrodiphenyl ether**. For more detailed analysis, comparison with a certified reference standard is always recommended.

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